5-(2-aminoethyl)-1H-1,2,4-triazol-3-amine hydrochloride
Overview
Description
This compound is a derivative of triazole, which is a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms in the ring . It also contains an aminoethyl group, which is a common functional group in organic chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 2-aminoethyl methacrylate hydrochloride have been synthesized by reacting a ketimine compound of 2-aminoethyl methacrylate with water and hydrogen chloride .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . These techniques can provide information about the compound’s functional groups, bond lengths and angles, and electronic structure .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups and molecular structure. For instance, imidazoles, which are structurally similar to triazoles, can undergo a variety of reactions, including nucleophilic substitutions and additions .Physical and Chemical Properties Analysis
Physical and chemical properties such as solubility, boiling point, melting point, and reactivity can be determined using various experimental techniques . These properties are influenced by the compound’s molecular structure and functional groups.Scientific Research Applications
Microwave-Assisted Synthesis
5-Amino-1,2,4-triazoles, including derivatives like 5-(2-aminoethyl)-1H-1,2,4-triazol-3-amine hydrochloride, are key in the microwave-assisted synthesis of diverse compounds. For example, a study demonstrated the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, highlighting the efficiency and versatility of this method in preparing structurally diverse compounds (Tan, Lim, & Dolzhenko, 2017).
Tautomerism Studies
Investigations into the tautomerism of 1,2,4-triazole derivatives provide insights into their chemical behavior and properties. This includes studies on compounds like this compound. Such research helps in understanding the dynamic equilibrium of these compounds, which is crucial for their potential applications in various fields (Lim, Tan, Tiekink, & Dolzhenko, 2018).
Antimicrobial Properties
Some derivatives of 1,2,4-triazoles exhibit notable antimicrobial activities. Research into these properties can lead to the development of new antimicrobial agents and expand the understanding of their mechanisms of action (Bektaş et al., 2007).
Structural Analysis and Synthesis
Detailed structural analysis and synthesis of 1,2,4-triazole derivatives provide a foundation for understanding their physical, chemical, and biological properties. This includes studies on their crystal structures and the development of novel synthesis methods that can be applied in various scientific fields (Dzygiel et al., 2004).
Novel Synthesis Routes
The development of new synthesis routes for 1,2,4-triazole derivatives broadens the scope of their applications. This includes innovative methods for creating compounds with specific structures and properties, which can be tailored for diverse applications in science and technology (Panchal & Patel, 2011).
Mechanism of Action
Target of Action
Similar compounds such as serotonin, which is chemically defined as 5-hydroxytryptamine (5-ht), have a complex biological function, touching on diverse functions including mood, cognition, reward, learning, memory, and numerous physiological processes .
Mode of Action
Related compounds like dopamine, which is chemically defined as β-(3,4-dihydroxyphenyl) ethylamine, 3-hydroxytyramine, or 5-(2-aminoethyl)-1,2-benzenediol, were classified as sympathomimetic amines .
Biochemical Pathways
Similar compounds like n-(2-aminoethyl)biotinamide hydrochloride can be used for neuronal tracing studies by visualizing neural architecture and for the identification of gap junction coupling .
Pharmacokinetics
Similar compounds like 2-aminoethyl methacrylate hydrochloride are highly reactive monomers due to the presence of the methacrylate group, which enables them to undergo both free radical polymerization and other polymerization reactions .
Result of Action
It inhibits proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin .
Action Environment
Similar compounds like 2-aminoethyl methacrylate hydrochloride are stored at 2-8°c .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
5-(2-aminoethyl)-1H-1,2,4-triazol-3-amine hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It acts as a catalyst in protein and other biomolecule reactions, stabilizing the polymerization process and reducing reaction mixture viscosity . The compound’s trimethylammonium cation and chloride anion interact to form an ionic bond, which is responsible for its surfactant and stabilizing properties . These interactions are essential for various biochemical processes, including polymer synthesis and nanomaterial fabrication.
Cellular Effects
This compound influences various types of cells and cellular processes. It enhances the dispersion of nanomaterials in aqueous solutions, which can affect cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to stabilize polymerization processes also impacts cellular function by ensuring the proper formation and maintenance of cellular structures.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound’s trimethylammonium cation has a large hydrophobic surface area, making it an effective surfactant . This property allows it to interact with various biomolecules, including enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression. The ionic bond formed between the cation and anion is crucial for the compound’s stabilizing properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, ensuring its effectiveness in biochemical reactions and cellular processes . Its degradation over time can lead to changes in its impact on cells and biochemical reactions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively stabilizes biochemical reactions and enhances cellular function. At higher doses, it may exhibit toxic or adverse effects, impacting cellular metabolism and gene expression . Understanding the threshold effects and optimal dosages is crucial for its safe and effective use in research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role in stabilizing polymerization processes and enhancing nanomaterial dispersion affects metabolic flux and metabolite levels . The compound’s interactions with enzymes are essential for its involvement in biochemical reactions and cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, ensuring its availability for biochemical reactions and cellular processes . The compound’s ionic bond and surfactant properties play a crucial role in its transport and distribution.
Subcellular Localization
This compound’s subcellular localization is determined by its targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding the compound’s subcellular localization is essential for its effective use in biochemical research and cellular studies.
Properties
IUPAC Name |
5-(2-aminoethyl)-1H-1,2,4-triazol-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5.ClH/c5-2-1-3-7-4(6)9-8-3;/h1-2,5H2,(H3,6,7,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUALJTXXXAYCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C1=NC(=NN1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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